8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid, with the IUPAC name reflecting its complex structure, is a synthetic compound notable for its unique spirocyclic framework. This compound is classified under heterocyclic compounds, specifically those containing nitrogen and oxygen in their structure. It has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound is cataloged under the CAS number 2305252-49-5, and its molecular formula is C13H21NO5, with a molecular weight of approximately 271.313 g/mol. The structural complexity of this compound, characterized by a spirocyclic arrangement, suggests potential for diverse chemical reactivity and biological interactions.
The synthesis of 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid can be approached through various methods involving multi-step synthetic pathways. One efficient method includes the use of domino radical bicyclization techniques that facilitate the formation of spirocyclic structures from functionalized precursors.
The molecular structure of 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid can be depicted using various chemical notation systems:
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9(10(15)16)18-13(8-14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16)
CC(C)(C)OC(=O)N1CC(OC2(C1)CCC2)C(=O)O
The reactivity of 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid can be explored through various chemical reactions:
Common reagents for these reactions include:
The mechanism by which 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid exerts its effects is still under investigation but may involve interactions at molecular targets within biological systems:
The scientific uses of 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid are diverse and include:
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0